- Preparation of tricyclic KRas G12C inhibitors, World Intellectual Property Organization, , ,
Cas no 942473-89-4 (4-Bromo-7-fluorobenzo[d]thiazol-2-amine)
942473-89-4 structure
Product Name:4-Bromo-7-fluorobenzo[d]thiazol-2-amine
Número CAS:942473-89-4
MF:C7H4BrFN2S
Megavatios:247.087462425232
MDL:MFCD09475480
CID:1090856
PubChem ID:26597105
Update Time:2025-09-26
4-Bromo-7-fluorobenzo[d]thiazol-2-amine Propiedades químicas y físicas
Nombre e identificación
-
- 4-Bromo-7-fluorobenzo[d]thiazol-2-amine
- 2-BenzothiazolaMine, 4-broMo-7-fluoro-
- 4-bromo-7-fluoro-1,3-benzothiazol-2-amine
- 4-Bromo-7-fluoro-2-benzothiazolamine (ACI)
- EN300-388602
- DTXSID10650176
- SY275078
- D96887
- starbld0013790
- A904024
- CS-0119368
- 2-Amino-4-bromo-7-fluorobenzothiazole
- 942473-89-4
- BS-47217
- 4-Bromo-7-fluoro-2-benzothiazolamine
- DB-396664
- SCHEMBL23496786
- MFCD09475480
-
- MDL: MFCD09475480
- Renchi: 1S/C7H4BrFN2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11)
- Clave inchi: IZJDJKFFDWPQON-UHFFFAOYSA-N
- Sonrisas: FC1C2=C(N=C(N)S2)C(Br)=CC=1
Atributos calculados
- Calidad precisa: 245.92626g/mol
- Masa isotópica única: 245.92626g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 0
- Complejidad: 183
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.8
- Superficie del Polo topológico: 67.2Ų
4-Bromo-7-fluorobenzo[d]thiazol-2-amine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM155477-5g |
4-bromo-7-fluorobenzo[d]thiazol-2-amine |
942473-89-4 | 95% | 5g |
$920 | 2021-06-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B39985-250mg |
4-Bromo-7-fluorobenzo[d]thiazol-2-amine |
942473-89-4 | #N/A | 250mg |
¥866.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B39985-100mg |
4-Bromo-7-fluorobenzo[d]thiazol-2-amine |
942473-89-4 | #N/A | 100mg |
¥456.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B39985-1g |
4-Bromo-7-fluorobenzo[d]thiazol-2-amine |
942473-89-4 | #N/A | 1g |
¥2586.0 | 2024-07-16 | |
| Chemenu | CM155477-5g |
4-bromo-7-fluorobenzo[d]thiazol-2-amine |
942473-89-4 | 95%+ | 5g |
$1120 | 2024-07-19 | |
| Ambeed | A1441092-100mg |
4-Bromo-7-fluorobenzo[d]thiazol-2-amine |
942473-89-4 | 97% | 100mg |
$17.0 | 2025-04-15 | |
| Ambeed | A1441092-250mg |
4-Bromo-7-fluorobenzo[d]thiazol-2-amine |
942473-89-4 | 97% | 250mg |
$22.0 | 2025-04-15 | |
| Ambeed | A1441092-1g |
4-Bromo-7-fluorobenzo[d]thiazol-2-amine |
942473-89-4 | 97% | 1g |
$32.0 | 2025-04-15 | |
| Ambeed | A1441092-5g |
4-Bromo-7-fluorobenzo[d]thiazol-2-amine |
942473-89-4 | 97% | 5g |
$115.0 | 2025-04-15 | |
| Ambeed | A1441092-10g |
4-Bromo-7-fluorobenzo[d]thiazol-2-amine |
942473-89-4 | 97% | 10g |
$216.0 | 2025-04-15 |
4-Bromo-7-fluorobenzo[d]thiazol-2-amine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sulfuric acid ; 5 min, cooled; 10 min, cooled; 1 °C
1.2 Reagents: Pyridinium tribromide ; 15 min, < 5 °C; 75 min, 0 °C; 0 °C → rt; rt → 50 °C; 50 °C → 59 °C; 1.5 h, 59 °C; 59 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled
1.2 Reagents: Pyridinium tribromide ; 15 min, < 5 °C; 75 min, 0 °C; 0 °C → rt; rt → 50 °C; 50 °C → 59 °C; 1.5 h, 59 °C; 59 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Methanesulfonic acid ; 4 h, rt → 60 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11
1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11
Referencia
- Macrocyclic compound and its applications in the treatment of cancer, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ; 5 min, 0 °C; 10 min, 1 °C
1.2 Reagents: Pyridinium tribromide ; 15 min, < 5 °C; 75 min, 0 °C; 0 °C → rt; 50 °C → 59 °C; 1.5 h, 59 °C; 59 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, rt
1.2 Reagents: Pyridinium tribromide ; 15 min, < 5 °C; 75 min, 0 °C; 0 °C → rt; 50 °C → 59 °C; 1.5 h, 59 °C; 59 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, rt
Referencia
- Heteroaryl-substituted pyrazinobenzoxazines and related compounds as KRas G12C inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Methanesulfonic acid ; 4 h, 0 °C → 60 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11, 0 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11, 0 °C
Referencia
- Preparation of benzopyrimidine compounds as KRas-G12C inhibitor for treatment of KRas-G12C-related diseases, China, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid ; 3 h, 110 °C
Referencia
- Preparation of quinazolines as small molecule inhibitors of KRAS G12D mutant, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Methanesulfonic acid ; 4 h, 0 °C → 60 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11, 0 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11, 0 °C
Referencia
- Preparation of tetracyclic compound as KRasG12C inhibitor for treatment of cancer, World Intellectual Property Organization, , ,
4-Bromo-7-fluorobenzo[d]thiazol-2-amine Raw materials
4-Bromo-7-fluorobenzo[d]thiazol-2-amine Preparation Products
4-Bromo-7-fluorobenzo[d]thiazol-2-amine Literatura relevante
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
942473-89-4 (4-Bromo-7-fluorobenzo[d]thiazol-2-amine) Productos relacionados
- 20358-02-5(4-bromo-1,3-benzothiazol-2-amine)
- 20358-08-1(7-Fluorobenzo[d]thiazol-2-amine)
- 383131-15-5(2-Amino-4-bromo-6-fluorobenzothiazole)
- 383131-45-1(6-Bromo-4-fluoro-1,3-benzothiazol-2-amine)
- 1022151-32-1(6-Bromo-5-fluoro-1,3-benzothiazol-2-amine)
- 1160789-91-2(5-bromo-6-fluoro-1,3-benzothiazol-2-amine)
- 942473-98-5(2-Amino-6-bromo-5,7-difluorobenzothiazole)
- 1803602-04-1(4-Bromobenzo[d]thiazol-2-amine hydrochloride)
- 16582-60-8(4,6-Dibromobenzodthiazol-2-amine)
- 788124-34-5(5,7-Difluorobenzo[d]thiazol-2-amine)
Proveedores recomendados
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote